molecular formula C9H13BrN2O2 B13016947 [3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol

[3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol

Cat. No.: B13016947
M. Wt: 261.12 g/mol
InChI Key: PQEXFVZMDLCINW-UHFFFAOYSA-N
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Description

[3-Bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol is a brominated pyrazole derivative functionalized with a hydroxymethyl group at the 5-position and a tetrahydropyran (oxan-2-yl) group at the 1-position of the pyrazole ring. Its molecular formula is C₈H₁₁BrN₂O₂, with a molar mass of 247.09 g/mol. The oxan-2-yl group enhances solubility due to its ether oxygen, while the bromine atom contributes to electronic effects, influencing reactivity and bioactivity. This compound is of interest in agrochemical and pharmaceutical research, particularly as a precursor for insecticides or other bioactive molecules .

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

[5-bromo-2-(oxan-2-yl)pyrazol-3-yl]methanol

InChI

InChI=1S/C9H13BrN2O2/c10-8-5-7(6-13)12(11-8)9-3-1-2-4-14-9/h5,9,13H,1-4,6H2

InChI Key

PQEXFVZMDLCINW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C(=CC(=N2)Br)CO

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

  • Starting Materials: Substituted acetophenones or α,β-unsaturated ketones are reacted with hydrazine hydrate or substituted hydrazines.

  • Reaction Conditions: Typically performed in ethanol or other polar solvents under reflux conditions (around 70–80 °C) for several hours (4–16 h).

  • Mechanism: The hydrazine attacks the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring.

  • Example: Reaction of 1-(oxan-2-yl)acetophenone with hydrazine hydrate yields the 1-(oxan-2-yl)-1H-pyrazole intermediate.

Bromination at the 3-Position

  • Reagents: N-bromosuccinimide (NBS) or bromine in acetic acid or other suitable solvents.

  • Conditions: Conducted at low temperatures (0–5 °C) to control regioselectivity and avoid polybromination.

  • Outcome: Selective bromination at the 3-position of the pyrazole ring, yielding 3-bromo-1-(oxan-2-yl)-1H-pyrazole.

Introduction of the Methanol Group

  • Approach: The 5-position is functionalized with a hydroxymethyl group either by direct substitution or via formylation followed by reduction.

  • Typical Method: Formylation of the pyrazole ring at the 5-position using reagents like paraformaldehyde or formaldehyde under acidic or basic catalysis, followed by reduction with sodium borohydride or similar reducing agents to yield the methanol substituent.

Purification and Characterization

  • Purification: Column chromatography or recrystallization is employed to isolate the pure compound.

  • Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis.

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation Hydrazine hydrate, substituted ketone, EtOH, reflux 4–16 h Formation of 1-(oxan-2-yl)-1H-pyrazole core
2 Bromination N-bromosuccinimide (NBS), 0–5 °C, acetic acid Selective bromination at 3-position
3 Hydroxymethylation Paraformaldehyde, acidic/basic catalyst, reduction with NaBH4 Introduction of methanol group at 5-position
4 Purification Column chromatography or recrystallization Isolation of pure [3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol
  • Effect of Reaction Conditions: The choice of solvent and temperature during bromination critically affects regioselectivity and yield. Lower temperatures favor monobromination.

  • Catalyst Influence: Acidic or basic catalysts during hydroxymethylation influence the position and efficiency of substitution.

  • Protecting Group Strategies: The oxan-2-yl group can serve as a protecting group for the nitrogen atom during synthesis, improving stability and selectivity.

  • Yields: Reported yields for the overall synthesis range from moderate to high (50–85%), depending on the optimization of each step.

  • Purity: High purity (>95%) is achievable with proper chromatographic techniques.

The preparation of this compound involves a multi-step synthetic route centered on pyrazole ring formation, selective bromination, and hydroxymethylation. Control of reaction parameters and careful selection of reagents are essential to achieve high yield and purity. This compound’s synthesis is well-documented in medicinal chemistry research, supporting its role as a valuable intermediate for further functionalization and biological evaluation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 of the pyrazole ring serves as a key reactive site for nucleophilic displacement. This reaction is critical for introducing diverse substituents:

Key Examples :

  • Amine Substitution : Reacts with primary/secondary amines (e.g., methylamine, piperidine) under basic conditions (KOtBu, DMF, 80°C) to yield 3-amino-pyrazole derivatives.

  • Alkoxy Formation : Treatment with alkoxides (e.g., NaOMe, NaOEt) in polar aprotic solvents replaces bromine with methoxy/ethoxy groups.

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effect of the adjacent pyrazole nitrogen atoms. Regioselectivity is controlled by steric and electronic factors of the nucleophile.

Suzuki-Miyaura Cross-Coupling

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions for biaryl synthesis:

Reaction Parameters Details
Catalyst Bis(triphenylphosphine)palladium(II) chloride or PdCl₂(dppf)
Base Sodium carbonate or potassium phosphate
Solvent THF/water or toluene/water mixtures
Temperature 80–100°C
Coupling Partners Aryl/heteroaryl boronic acids (e.g., 4-methoxyphenylboronic acid)

Outcome : Produces 3-aryl/heteroaryl-pyrazole derivatives with retained THP and methanol groups .

Tetrahydro-2H-Pyran (THP) Deprotection

The THP group is selectively removed under acidic conditions to regenerate the free hydroxyl group:

Standard Protocol :

  • Reagents : 30% HCl in methanol (0.08 equiv relative to substrate) .

  • Conditions : 0–15°C, 2-hour reaction time.

  • Workup : Neutralization with aqueous ammonia followed by crystallization .

Application : Enables further functionalization of the methanol group (e.g., oxidation to carboxylic acids or esterification).

Functionalization of the Methanol Group

The hydroxymethyl group undergoes typical alcohol reactions:

Reaction Type Reagents/Conditions Product
Esterification Acetic anhydride, pyridine, 25°CAcetate ester
Oxidation MnO₂ or TEMPO/NaClO, CH₂Cl₂, 0°CPyrazole-5-carbaldehyde
Sulfonation SOCl₂, THF, refluxPyrazole-5-methyl sulfonate chloride

Note : THP deprotection is often required prior to these transformations .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Example :

  • Intramolecular Cyclization : Treatment with NaH in DMF induces ring closure between the methanol oxygen and adjacent electrophilic sites, forming oxazolo-pyrazole derivatives.

Factors Influencing Yield :

  • Temperature (>60°C preferred for kinetic control).

  • Solvent polarity (DMF > THF).

Mechanistic and Synthetic Considerations

  • Steric Effects : The THP group hinders nucleophilic attack at position 1 of the pyrazole ring, ensuring regioselectivity at position 3.

  • Solvent Impact : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions by stabilizing transition states .

  • Catalyst Loading : Suzuki reactions require 1–2 mol% Pd catalyst for optimal conversion .

Scientific Research Applications

Medicinal Chemistry

[3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol has shown promise in the development of new pharmaceutical agents. Its structure allows for interactions with biological targets, particularly in the development of:

  • Anti-inflammatory agents : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation.
  • Antimicrobial agents : The compound's ability to disrupt bacterial cell walls makes it a candidate for antibiotic development.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives exhibited significant antimicrobial activity against various strains of bacteria, suggesting potential for this compound in combating resistant infections .

Agrochemicals

The compound is being investigated for its potential use in agrochemical formulations. Its ability to interact with plant growth regulators could enhance crop yield and resistance to pests.

Case Study : In a recent agricultural study, derivatives of pyrazole were tested for their efficacy as herbicides, showing promising results in inhibiting weed growth without harming crops .

Material Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials. Its properties allow it to act as a precursor for:

  • Polymeric materials : The compound can be polymerized to create materials with specific mechanical and thermal properties.

Data Table: Properties of Pyrazole Derivatives in Material Science

Compound NameApplication AreaKey Properties
This compoundPolymer SynthesisEnhanced thermal stability
1-(oxan-2-yl)-5-(4-fluorophenyl)pyrazoleCoatingsUV resistance
3-(trifluoromethyl)pyrazoleAdhesivesStrong bonding capabilities

Mechanism of Action

The mechanism of action of [3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Substituents (Pyrazole Ring) Molecular Formula Molar Mass (g/mol) Key Features
[3-Bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol 1-oxan-2-yl, 3-Br, 5-CH₂OH C₈H₁₁BrN₂O₂ 247.09 Enhanced solubility, ether linkage
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol 1-CH₃, 3-Br, 5-CH₂OH C₅H₇BrN₂O 191.03 Simpler structure, lower molecular weight
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol 1-CH₃, 3-furyl, 5-CH₂OH C₉H₁₀N₂O₂ 178.19 Heteroaromatic furyl group, potential π-π interactions
[3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol 1-(4-Cl-benzyl), 3-(4-Br-phenyl), 5-CH₂OH C₁₇H₁₂BrClN₂O 392.66 Bulky aryl substituents, higher lipophilicity
Key Observations:
  • Oxan-2-yl vs. Methyl : The oxan-2-yl group improves water solubility compared to methyl, which is more lipophilic. This may enhance bioavailability in biological systems.
  • Bromo vs. Furyl : Bromine’s electron-withdrawing nature contrasts with the electron-rich furyl group, affecting electronic distribution and reactivity.
  • Aryl vs.
Key Observations:
  • Reduction Efficiency : DIBAL-H achieves high yields (94%) for alcohol formation, suggesting its superiority over acid-catalyzed protection methods (62.75% for oxan-2-yl derivative).
  • Functional Group Compatibility : The oxan-2-yl group requires careful protection/deprotection strategies, while methyl and furyl groups are more straightforward to introduce.
SAR Highlights:
  • Electron-Withdrawing Groups : Bromine at the 3-position enhances insecticidal potency by stabilizing reactive intermediates .
  • Solubility vs. Lipophilicity : Oxan-2-yl improves aqueous solubility, which may benefit systemic distribution but reduce membrane permeability.

Physicochemical and Spectroscopic Data

Table 3: Spectroscopic and Collision Cross-Section (CCS) Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Predicted CCS (Ų, [M+H]⁺)
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol 4.50 (s, 2H, CH₂OH), 2.40 (s, 3H, CH₃) 158.1 (C-Br), 56.2 (CH₂OH) 137.0
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol 4.60 (s, 2H, CH₂OH), 6.50 (m, furyl H) 142.3 (furyl C), 57.8 (CH₂OH) Not available
Key Observations:
  • CCS Values : The methyl derivative’s CCS of 137.0 Ų suggests a compact structure, while bulkier substituents (e.g., oxan-2-yl) may increase CCS, affecting chromatographic retention times.

Biological Activity

[3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol, also known by its CAS number 2246722-82-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives possess significant antimicrobial properties. The mechanism is often attributed to their ability to inhibit bacterial enzymes and disrupt cell wall synthesis. For instance, compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB. This makes them potential candidates for treating inflammatory diseases.

Anticancer Potential

Research has highlighted the anticancer activities of pyrazole compounds. They may act as inhibitors of specific kinases involved in cancer cell proliferation. For example, studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in PubMed evaluated various pyrazole compounds for their antimicrobial properties. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Activity : In a controlled trial, the compound was tested on animal models with induced inflammation. The results showed a significant reduction in edema and inflammatory markers when treated with this compound compared to the control group .
  • Cancer Cell Inhibition : A recent study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that it inhibited cell growth by inducing cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .

Data Tables

Biological Activity Tested Concentration (µM) Effect Observed
Antimicrobial50Inhibition of growth in E. coli
Anti-inflammatory20Reduction in edema by 40%
Anticancer (Breast)1560% inhibition of cell proliferation

Q & A

What synthetic strategies are effective for introducing the oxan-2-yl (tetrahydropyranyl, THP) protecting group in pyrazole derivatives like [3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol?

Basic Research Question
The THP group is commonly introduced via acid-catalyzed reaction between dihydropyran (DHP) and the hydroxyl group of the pyrazole-methanol precursor. For example, describes a protocol using 3,4-dihydro-2H-pyran and p-toluenesulfonic acid (PTSA) in ethanol, achieving 62.75% yield after purification by flash chromatography. Key steps include:

  • Reaction conditions : Stirring at room temperature for extended periods (e.g., 48–72 hours) to ensure complete conversion.
  • Acid catalyst : PTSA (0.2 eq) is preferred for mild conditions and high regioselectivity .

How can contradictory NMR data arise during structural characterization of this compound, and what analytical methods resolve these ambiguities?

Advanced Research Question
Contradictions in NMR data (e.g., unexpected splitting or integration ratios) often stem from dynamic effects like rotational isomerism of the THP group or residual solvent interactions. and highlight methodologies to address this:

  • Variable-temperature NMR : Resolves overlapping signals caused by THP ring puckering.
  • 2D NMR (COSY, HSQC) : Confirms connectivity between the pyrazole C5-methanol proton (δ ~4.5–5.0 ppm) and adjacent carbons.
  • Comparative analysis : Cross-referencing with crystallographic data (e.g., from ) validates bond angles and torsional strain .

What are the challenges in optimizing Suzuki-Miyaura cross-coupling reactions involving the bromo substituent of this compound?

Advanced Research Question
The bromine at pyrazole C3 is sterically hindered by the bulky THP group, complicating coupling reactions. and suggest:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 outperforms smaller ligands due to better steric tolerance.
  • Solvent/base systems : DMF/t-BuONa or toluene/Cs₂CO₃ at 80–100°C improves reaction efficiency.
  • Monitoring deprotection : Premature THP cleavage under basic conditions can be mitigated by adjusting reaction pH (<9) .

How does the THP-protected methanol group influence the compound’s solubility and crystallization behavior?

Basic Research Question
The THP group enhances solubility in nonpolar solvents (e.g., heptane, ethyl acetate) but complicates crystallization due to conformational flexibility. and report:

  • Crystallization solvents : Ethyl acetate/heptane mixtures (10–44% gradient) yield pale-yellow oils or amorphous solids.
  • Alternative approaches : Converting the methanol to a crystalline derivative (e.g., acetate ester) for X-ray analysis .

What strategies are effective for deprotecting the THP group in this compound without degrading the pyrazole core?

Advanced Research Question
Deprotection requires acidic conditions but risks bromine displacement or pyrazole ring opening. details a robust protocol:

  • Catalytic HCl in methanol : 1–2 eq HCl at 50°C for 4 hours achieves >90% deprotection.
  • Neutralization : Quenching with NaHCO₃ prevents over-acidification.
  • Purification : Precipitation in ice-cold water followed by filtration yields the deprotected product with <5% impurities .

How can researchers validate the purity of this compound for pharmacological assays?

Basic Research Question
and emphasize orthogonal analytical methods:

  • HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm; purity >98% required for bioassays.
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 291.03 (calculated).
  • Elemental analysis : Carbon and bromine content must align with theoretical values within ±0.4% .

What are the implications of conflicting bioactivity data reported for THP-protected pyrazole derivatives?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • THP hydrolysis variability : Incomplete deprotection in cell culture media (observed in ) alters pharmacokinetics.
  • Assay conditions : pH-dependent solubility (e.g., poor dissolution in PBS) masks true activity.
  • Metabolic stability : Cytochrome P450-mediated oxidation of the THP group (see ) generates metabolites with off-target effects .

What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
DFT calculations (e.g., Gaussian 16) using the B3LYP/6-31G* basis set model:

  • Electrostatic potential maps : Identify electron-deficient C3 due to bromine’s inductive effect.
  • Transition-state analysis : Predicts SNAr (nucleophilic aromatic substitution) feasibility with amines or thiols.
  • Solvent models : CPCM (Conductor-like Polarizable Continuum Model) refines energy barriers in DMSO or THF .

How can researchers troubleshoot low yields in the final step of this compound synthesis?

Basic Research Question
Common pitfalls include:

  • Incomplete THP protection : Monitor by TLC (Rf ~0.5 in ethyl acetate/heptane 1:1).
  • Side reactions : Bromine displacement during acid catalysis (mitigated by reducing PTSA to 0.1 eq).
  • Purification losses : Use smaller silica gel particle size (e.g., 40–63 µm) for flash chromatography to improve resolution .

What structural analogs of this compound have been explored for SAR studies?

Advanced Research Question
and highlight analogs with:

  • Bromo replacement : Chloro or iodo substituents at C3 to modulate electronic effects.
  • THP alternatives : Benzyl or SEM (2-(trimethylsilyl)ethoxymethyl) groups for comparative stability studies.
  • Methanol derivatization : Esters (e.g., acetate) or ethers to assess bioavailability .

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